1-[2-(dimethylphosphoryl)pyridin-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-[2-(dimethylphosphoryl)pyridin-3-yl]methanamine involves several steps, typically starting with the preparation of the pyridine ring, followed by the introduction of the dimethylphosphoryl group and the methanamine moiety. Specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as phosphorus oxychloride, dimethylamine, and pyridine derivatives. Industrial production methods may involve optimization of these steps to ensure high yield and purity .
Chemical Reactions Analysis
1-[2-(dimethylphosphoryl)pyridin-3-yl]methanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium hydride or alkyl halides.
Common conditions for these reactions include controlled temperatures, specific solvents, and catalysts to ensure the desired products are formed. Major products from these reactions can include various substituted pyridine derivatives and phosphine oxides .
Scientific Research Applications
1-[2-(dimethylphosphoryl)pyridin-3-yl]methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of agricultural chemicals and other industrial products.
Mechanism of Action
The mechanism by which 1-[2-(dimethylphosphoryl)pyridin-3-yl]methanamine exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes .
Comparison with Similar Compounds
1-[2-(dimethylphosphoryl)pyridin-3-yl]methanamine can be compared with other similar compounds, such as:
1-[2-(dimethylphosphoryl)pyridin-4-yl]methanamine: Similar structure but with the dimethylphosphoryl group at a different position on the pyridine ring.
1-[2-(dimethylphosphoryl)pyridin-2-yl]methanamine: Another positional isomer with different chemical properties.
1-[2-(dimethylphosphoryl)pyridin-3-yl]ethanamine: Similar structure but with an ethyl group instead of a methanamine moiety.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2680529-15-9 |
---|---|
Molecular Formula |
C8H13N2OP |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.